

Spectroscopic Profile of 2,6-Dimethylbenzenethiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,6-Dimethylbenzenethiol*

Cat. No.: *B089409*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethylbenzenethiol** (CAS No. 118-72-9), a key aromatic thiol in various chemical syntheses. This document presents tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **2,6-Dimethylbenzenethiol**, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2,6-Dimethylbenzenethiol**.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.09	Triplet	1H	Ar-H (para)
6.97	Doublet	2H	Ar-H (meta)
3.41	Singlet	1H	S-H
2.39	Singlet	6H	-CH ₃

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
137.9	Ar-C (ipso, attached to -CH ₃)
128.8	Ar-C (meta)
128.3	Ar-C (para)
127.8	Ar-C (ipso, attached to -SH)
22.3	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2,6-Dimethylbenzenethiol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3059	Medium	Aromatic C-H Stretch
2970, 2924, 2866	Medium	Aliphatic C-H Stretch (-CH ₃)
2571	Weak	S-H Stretch
1576, 1458	Strong	Aromatic C=C Stretch
1279	Medium	In-plane C-H Bend
1157	Medium	In-plane C-H Bend
1038	Medium	In-plane C-H Bend
766	Strong	Out-of-plane C-H Bend
729	Medium	C-S Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **2,6-Dimethylbenzenethiol**.

m/z	Relative Intensity (%)	Assignment
138	100	[M] ⁺ (Molecular Ion)
137	65	[M-H] ⁺
123	55	[M-CH ₃] ⁺
105	95	[M-SH] ⁺
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: A solution of **2,6-Dimethylbenzenethiol** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , ~0.5-0.7 mL) within a standard 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Parameters:
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Acquisition Time: ~4 s
 - Spectral Width: -2 to 12 ppm
- Processing: Fourier transformation, phase correction, and baseline correction are applied to the Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Number of Scans: 1024-4096 (or more, depending on concentration)
 - Relaxation Delay: 2.0 s
 - Acquisition Time: ~1-2 s

- Spectral Width: 0 to 200 ppm
- Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl_3 at 77.16 ppm).

FT-IR Spectroscopy Protocol

Sample Preparation: A drop of neat **2,6-Dimethylbenzenethiol** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition:

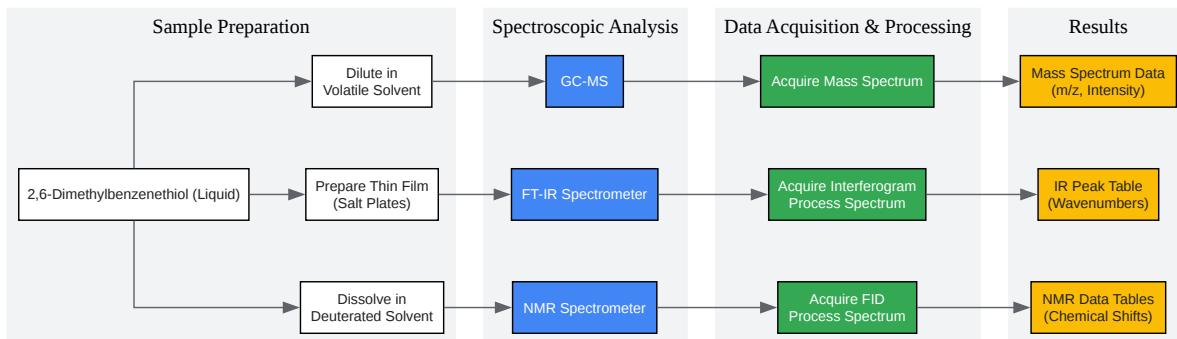
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Method: Transmission.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

- Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.
- Sample Preparation: A dilute solution of **2,6-Dimethylbenzenethiol** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC-MS Parameters (if applicable):

- Injector Temperature: 250 °C
- Oven Program: Start at a suitable temperature (e.g., 50 °C), ramp up to a final temperature (e.g., 250 °C).
- Carrier Gas: Helium.


- Ionization:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV

Mass Analysis:

- Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Mass Range: Scan from m/z 40 to 400.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **2,6-Dimethylbenzenethiol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethylbenzenethiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089409#2-6-dimethylbenzenethiol-spectroscopic-data\]](https://www.benchchem.com/product/b089409#2-6-dimethylbenzenethiol-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com